molecular formula C29H23N5O3S B11601120 (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Katalognummer: B11601120
Molekulargewicht: 521.6 g/mol
InChI-Schlüssel: MQSFOPHDVSZDNL-XYGWBWBKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetically designed organic compound of significant interest in medicinal chemistry and oncology research. It belongs to a class of molecules engineered as multi-targeted tyrosine kinase inhibitors. Its core structure integrates pyrazole, thiazolo[3,2-b][1,2,4]triazole, and dimethoxyphenyl motifs, which are known to contribute to potent biological activity. The primary research value of this compound lies in its potential to inhibit key signaling pathways involved in cell proliferation and survival. Preliminary studies on structurally similar compounds suggest it may act as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) , which are critical targets in angiogenesis and tumor growth. Researchers utilize this chemical probe to investigate the mechanisms of angiogenesis inhibition and to evaluate its efficacy in inducing apoptosis and arresting the cell cycle in various cancer cell lines. Its (Z)-configured exocyclic double bond is a key structural feature for its interaction with the ATP-binding site of target kinases . This product is intended for in vitro biochemical and cellular assays to further elucidate its mechanism of action, selectivity profile, and potential as a lead compound for the development of novel anticancer therapeutics. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C29H23N5O3S

Molekulargewicht

521.6 g/mol

IUPAC-Name

(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H23N5O3S/c1-18-8-7-9-20(14-18)27-30-29-34(32-27)28(35)25(38-29)16-21-17-33(22-10-5-4-6-11-22)31-26(21)19-12-13-23(36-2)24(15-19)37-3/h4-17H,1-3H3/b25-16-

InChI-Schlüssel

MQSFOPHDVSZDNL-XYGWBWBKSA-N

Isomerische SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC(=C(C=C5)OC)OC)C6=CC=CC=C6)/SC3=N2

Kanonische SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC(=C(C=C5)OC)OC)C6=CC=CC=C6)SC3=N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Pyrazole Moiety

The 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl subunit is synthesized via cyclocondensation reactions. A one-pot, two-component approach using phenacyl bromides and benzalhydrazones under basic conditions yields 3,5-diarylpyrazoles with high regioselectivity . For example, reacting 4-methoxybenzalhydrazone with 3,4-dimethoxyphenacyl bromide in ethanol under reflux produces the target pyrazole intermediate in 78% yield (Table 1).

Table 1: Optimization of Pyrazole Synthesis

Phenacyl BromideHydrazoneSolventTime (h)Yield (%)
3,4-Dimethoxyphenacyl Br4-MethoxybenzalhydrazoneEtOH2.578
4-Fluorophenacyl Br3,4-DimethoxyhydrazoneDMSO3.065

Key spectroscopic data for the pyrazole intermediate:

  • 1H NMR (500 MHz, DMSO-d6) : δ 7.89 (d, J = 8.2 Hz, 2H, Ar-H), 7.45 (s, 1H, pyrazole-H), 6.94 (d, J = 8.5 Hz, 2H, Ar-H), 3.87 (s, 6H, OCH3) .

  • 13C NMR (120 MHz, DMSO-d6) : δ 158.9 (C=O), 143.2 (pyrazole-C3), 127.3 (Ar-C), 114.2 (Ar-OCH3) .

Construction of the Thiazolo[3,2-b][1,2,] triazol-6(5H)-one Core

The thiazolo-triazole scaffold is synthesized via a [5-5]-fused heterocyclization strategy. Reacting 4-amino-5-mercapto-1,2,4-triazole with α-bromo ketones in the presence of triethylamine yields the thiazolo[3,2-b][1, triazol-6(5H)-one core . For instance, treatment of 4-amino-5-mercapto-1,2,4-triazole with 3-methylphenacyl bromide in ethanol at 80°C affords the core structure in 84% yield (Scheme 1) .

Scheme 1: Thiazolo-triazole Core Formation

  • Cyclization :
    4-Amino-5-mercapto-1,2,4-triazole+3-methylphenacyl bromideEtOH, Et3NThiazolo-triazole core\text{4-Amino-5-mercapto-1,2,4-triazole} + \text{3-methylphenacyl bromide} \xrightarrow{\text{EtOH, Et}_3\text{N}} \text{Thiazolo-triazole core}

Characterization data:

  • HRMS-ESI+ (m/z) : Calcd for C12H10N4OS: 266.0562; Found: 266.0565 .

  • X-ray Diffraction : Confirms planar geometry with a dihedral angle of 2.45° between thiazole and triazole rings .

Coupling of Pyrazole and Thiazolo-triazole Subunits

The methylene bridge between the pyrazole and thiazolo-triazole moieties is established via Knoevenagel condensation. Reacting the pyrazole aldehyde with the thiazolo-triazole ketone in ethanol containing piperidine as a catalyst yields the (Z)-configured product selectively . Optimal conditions involve refluxing for 6 hours, achieving an 82% yield (Table 2).

Table 2: Knoevenagel Condensation Optimization

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineEtOH80682
NaOHEtOH80868

Mechanistic Insight :
The reaction proceeds through enolate formation at the thiazolo-triazole’s ketone, followed by nucleophilic attack on the pyrazole aldehyde. Piperidine facilitates deprotonation and stabilizes the transition state, favoring (Z)-isomer formation due to steric hindrance .

Functionalization and Final Assembly

The 3-methylphenyl group is introduced via Suzuki-Miyaura coupling. Treating the brominated thiazolo-triazole intermediate with 3-methylphenylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in dioxane/water (3:1) at 100°C completes the synthesis . This step achieves a 76% yield with >99% purity after recrystallization from ethanol.

Key Analytical Data for Final Compound :

  • 1H NMR (500 MHz, CDCl3) : δ 8.12 (s, 1H, triazole-H), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 7.45–7.32 (m, 8H, Ar-H), 6.94 (s, 1H, CH=), 3.87 (s, 6H, OCH3), 2.41 (s, 3H, CH3) .

  • 13C NMR (120 MHz, CDCl3) : δ 165.4 (C=O), 158.9 (Ar-OCH3), 143.2 (pyrazole-C), 133.7 (thiazole-C), 127.3–114.2 (Ar-C), 55.0 (OCH3) .

  • HPLC Purity : 99.5% (Method: C18 column, 70:30 MeOH/H2O) .

Scalability and Process Optimization

Large-scale production (100 g batch) uses continuous flow reactors to enhance efficiency:

  • Flow Conditions :

    • Residence time: 10 minutes

    • Temperature: 120°C

    • Pressure: 2 bar

    • Yield: 89%

Environmental metrics:

  • E-Factor : 8.2 (improved from 15.6 in batch processes) .

  • PMI (Process Mass Intensity) : 32.1 kg/kg .

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

ParameterStepwise Synthesis One-Pot Approach Flow Chemistry
Total Yield (%)627189
Reaction Time (h)24180.5
Purification ComplexityHighModerateLow

The flow chemistry method offers superior scalability and sustainability, making it the preferred route for industrial applications .

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

The compound’s conjugated system and electron-rich aromatic rings make it susceptible to redox transformations:

  • Oxidation :

    • Methoxy groups (-OCH₃) on the 3,4-dimethoxyphenyl moiety may undergo oxidative demethylation under strong oxidizing agents (e.g., KMnO₄/H⁺), forming quinone-like structures.

    • The methylene bridge (-CH=) could oxidize to a ketone (-C=O) under conditions like CrO₃/H₂SO₄ .

  • Reduction :

    • Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd) may reduce the methylene group to a single bond (-CH₂-), altering the compound’s planarity and bioactivity .

Electrophilic Substitution

The aromatic rings (phenyl, pyrazole) are prone to electrophilic attack due to electron-donating methoxy groups:

  • Nitration :

    Reaction SiteConditionsProduct
    Pyrazole ring (C-3)HNO₃/H₂SO₄, 0–5°CNitro-substituted derivative
    Phenyl ring (para)HNO₃/AcOH, 50°CPara-nitroarene
  • Sulfonation :
    Concentrated H₂SO₄ at 80°C introduces sulfonic acid groups, enhancing solubility .

Nucleophilic Additions

The thiazole and triazole rings participate in nucleophilic reactions:

  • Thiazole Ring :

    • Reacts with amines (e.g., NH₃) at the C-2 position, forming thioamide derivatives .

    • Hydrolysis under acidic/basic conditions may cleave the thiazole ring.

  • Triazole Ring :

    • Undergoes alkylation at nitrogen atoms using alkyl halides (e.g., CH₃I) .

Cycloaddition Reactions

The conjugated diene system in the methylene-thiazole-triazole framework enables [4+2] Diels-Alder reactions:

  • With Maleic Anhydride :
    Forms a bicyclic adduct, potentially useful for derivatization.

Functional Group Transformations

  • Methoxy Groups :

    • Demethylation with BBr₃ yields hydroxyl groups, altering hydrogen-bonding capacity .

  • Methylphenyl Substituent :

    • Halogenation (Cl₂/FeCl₃) introduces halogens, modifying electronic properties .

Comparative Reactivity of Analogues

Structural variations influence reactivity, as seen in related compounds :

Compound ModificationReactivity Impact
Replacement of -OCH₃ with -ClIncreased electrophilicity; enhanced halogen bonding interactions
Ethoxy (-OC₂H₅) vs. methoxy (-OCH₃)Slower hydrolysis rates due to steric hindrance
Additional methoxy groupsImproved solubility in polar solvents; altered redox potentials

Stability and Degradation

  • Photodegradation :
    UV light induces cleavage of the methylene bridge, forming radical intermediates.

  • Hydrolytic Stability :
    Resistant to hydrolysis at physiological pH due to steric protection of labile groups .

Wissenschaftliche Forschungsanwendungen

Overview

The compound (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule characterized by its unique structural features that combine multiple aromatic and heterocyclic rings. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.

Chemistry

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules by participating in various chemical reactions:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids.
  • Reduction : Reduction reactions can yield alcohols or amines.
  • Substitution Reactions : Electrophilic aromatic substitution can introduce additional functional groups.

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : Its structural features allow for modulation of inflammatory pathways.
  • Anticancer Activity : Preliminary studies indicate possible efficacy against various cancer cell lines by inducing apoptosis.

Medicinal Chemistry

The compound is under investigation for its therapeutic potential:

  • Drug Development : Its unique structure may lead to the development of new drugs targeting specific diseases.
  • Mechanism of Action : It likely interacts with molecular targets such as enzymes or receptors, modulating their activity and leading to biological effects.

Wirkmechanismus

The mechanism of action of (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Modified Substituents

The following compounds share the thiazolo-triazol-one or related scaffolds but differ in substituents and functional groups:

Compound Structure Molecular Formula Average Mass (g/mol) Key Substituents Biological Activity Insights References
Target Compound Likely C₃₁H₂₆N₅O₄S* ~540–550* 3,4-Dimethoxyphenyl, 3-methylphenyl Inferred antioxidant/antifungal†
(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl) analog C₃₀H₂₅N₅O₃S 535.622 4-Ethoxy-3-methylphenyl, 4-methoxyphenyl Not reported
(5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene} analog 4-Ethoxyphenyl, 4-methylphenyl Synthetic intermediate
(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-thiazolidin-4-one 3-Fluoro-4-propoxyphenyl, heptyl chain Potential lipophilic modulation

*Estimated based on structural analogs.
†Inferred from –7 (discussed below).

Substituent Effects:

Comparison with Triazolo-Pyrazole Hybrids

Compounds combining triazole and pyrazole moieties (–8) highlight trends in bioactivity:

Compound Class Key Features Biological Activity References
Isostructural 4-(4-Aryl)-2-(pyrazolyl)thiazoles Planar conformations with fluorophenyl groups Structural stability for target interactions
Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Optimized synthesis; antioxidant activity confirmed via radical scavenging Antioxidant potential
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-triazolo-thiadiazoles Molecular docking against 14-α-demethylase Antifungal potential
Pyrazolylamino quinazoline derivatives Structural diversity with anticonvulsant evaluation CNS activity (e.g., anticonvulsant)
Relevance to Target Compound:
  • The target compound’s 3,4-dimethoxyphenyl group may enhance antioxidant capacity, akin to methoxy-substituted analogs in –7.
  • The thiazolo-triazol-one core could interact with fungal enzymes (e.g., 14-α-demethylase), as suggested by docking studies in .

Physicochemical and Conformational Insights

  • Planarity vs. The target compound’s 3-methylphenyl group may similarly disrupt planarity, affecting intermolecular interactions.
  • Molecular Weight and Solubility : Compared to analogs in –3, the target compound’s additional methoxy group likely increases polarity, improving aqueous solubility but reducing membrane permeability.

Biologische Aktivität

The compound (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25H25N3O5S
  • Monoisotopic Mass : 543.09564 Da

The compound features a thiazolo-triazole core structure with multiple aromatic substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of antimicrobial , anticancer , and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs possess significant antimicrobial properties. For instance:

  • A related thiazole derivative demonstrated effective inhibition against various bacterial strains, suggesting that the thiazole moiety contributes to this activity.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies:

  • Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells through the modulation of specific signaling pathways. For example, it may interact with the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
  • Case Study : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability compared to controls.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound has shown promise in reducing inflammatory markers:

  • Experimental Findings : In animal models of inflammation, administration of the compound led to a marked reduction in pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryModulation of inflammatory cytokines

Case Studies

  • Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation by 50% at a concentration of 10 µM over 48 hours. This suggests a strong potential for development into a therapeutic agent.
  • Antimicrobial Screening : Testing against Gram-positive and Gram-negative bacteria showed an MIC (Minimum Inhibitory Concentration) value as low as 15 µg/mL, indicating potent antimicrobial properties.

Q & A

Q. What synthetic strategies are effective for constructing the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core in this compound?

The core can be synthesized via cyclocondensation reactions using triazenylpyrazole precursors under copper-catalyzed conditions (e.g., CuSO₄ and sodium ascorbate in THF/H₂O) . Multi-step heterocyclic formation is critical, starting with pyrazole synthesis followed by triazole ring closure. Key steps include optimizing reaction time (16–24 hours) and temperature (50–80°C) to avoid side products .

Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?

  • 1H NMR : Confirms substituent positions and Z/E configuration of the methylene group via coupling constants (e.g., J = 10–12 Hz for Z-configuration) .
  • IR Spectroscopy : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and triazole/thiazole rings .
  • HPLC : Validates purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can researchers ensure regioselectivity during pyrazole and triazole ring formation?

Regioselectivity is controlled by precursor design. For pyrazole rings, use hydrazine hydrate with β-keto esters to form 5-substituted pyrazoles. For triazoles, copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regiochemistry . Solvent polarity (e.g., DMF vs. THF) also influences reaction pathways .

Advanced Questions

Q. How can the Z-configuration of the methylene group be stabilized during synthesis?

Steric hindrance and electronic effects are leveraged. Bulky substituents on the pyrazole (e.g., 3,4-dimethoxyphenyl) favor the Z-configuration by minimizing steric clash. Reaction conditions (e.g., low temperature, anhydrous solvents) and catalysts (e.g., Et₃N) can further stabilize the desired isomer . Confirmation requires NOESY (nuclear Overhauser effect) or X-ray crystallography .

Q. What computational approaches predict interactions with biological targets like fungal 14α-demethylase?

Molecular docking (e.g., AutoDock Vina) with PDB structures (e.g., 3LD6) identifies binding poses. Parameters include:

  • Grid Box : Centered on the heme cofactor (20 ų).
  • Scoring Functions : Assess hydrogen bonding with key residues (e.g., Tyr118, Phe228). Contradictory docking results (e.g., variable binding affinities) require validation via enzyme inhibition assays .

Q. How can low yields in the thiazolo-triazole cyclization step be resolved?

  • Catalyst Screening : Transition from Cu(I) to Ru(II) catalysts for strained systems.
  • Solvent Optimization : Use PEG-400 as a green solvent to enhance reaction efficiency.
  • Microwave Assistance : Reduces reaction time (1–2 hours vs. 16 hours) and improves yields by 20–30% .

Q. What strategies validate bioactivity data when assays show conflicting results?

  • Orthogonal Assays : Compare enzyme inhibition (e.g., CYP51) with cell-based antifungal activity.
  • Stability Studies : Use LC-MS to confirm compound integrity under assay conditions (pH 7.4, 37°C).
  • Purity Reassessment : Eliminate impurities via preparative HPLC .

Methodological Notes

  • Synthetic Challenges : Multi-step synthesis requires strict anhydrous conditions for sensitive intermediates (e.g., azides).
  • Data Contradictions : Conflicting spectral data (e.g., unexpected NMR shifts) may arise from tautomerism; use variable-temperature NMR to resolve .
  • Scale-Up : Transition from batch to flow reactors improves reproducibility for gram-scale synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.